N-BUTYL-2-CHLORONICOTINAMIDE

Descripción general

Descripción

N-BUTYL-2-CHLORONICOTINAMIDE is a chemical compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring, a carboxamide group, a butyl chain, and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of N-BUTYL-2-CHLORONICOTINAMIDE involves several steps. One common method is the reaction of 3-pyridinecarboxylic acid with butylamine in the presence of a chlorinating agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Análisis De Reacciones Químicas

N-BUTYL-2-CHLORONICOTINAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of N-butyl-2-chloronicotinamide as an antimicrobial agent. For instance, compounds derived from chloronicotinamides have shown promising activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Chloronicotinamides

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

| This compound | Candida albicans | 64 µg/mL |

These findings suggest that modifications to the chloronicotinamide structure can enhance its antimicrobial properties, making it a candidate for further development in pharmaceutical applications .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. A study evaluating various derivatives indicated that certain modifications could lead to significant reductions in inflammatory markers in vitro.

Case Study: Anti-inflammatory Activity Assessment

In a controlled experiment using RAW 264.7 murine macrophages, specific derivatives of this compound were tested for their ability to inhibit nitric oxide production, a key inflammatory mediator. The most effective derivative exhibited an IC50 value of 6.24 µM, demonstrating substantial anti-inflammatory potential .

Crop Protection

This compound has been explored as a potential crop protection agent due to its efficacy against various agricultural pests and diseases. The compound acts as a systemic insecticide, providing protection from pests while minimizing harm to beneficial insects.

Table 2: Efficacy of this compound in Agriculture

| Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 90 |

| Fungal Pathogens | 100 | 75 |

These results indicate that this compound can effectively manage pest populations while promoting sustainable agricultural practices .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with butanol under acidic conditions. This process has been optimized for yield and purity, facilitating further research into its applications.

Synthesis Reaction:

Mecanismo De Acción

The mechanism of action of N-BUTYL-2-CHLORONICOTINAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparación Con Compuestos Similares

N-BUTYL-2-CHLORONICOTINAMIDE can be compared with other pyridinecarboxamides such as:

3-Pyridinecarboxamide: Lacks the butyl and chlorine substituents, resulting in different chemical properties and reactivity.

N-butyl-3-pyridinecarboxamide: Similar but without the chlorine atom, affecting its reactivity in substitution reactions.

2-Chloro-3-pyridinecarboxamide: The chlorine atom is positioned differently, leading to variations in its chemical behavior.

This compound’s unique combination of functional groups makes it a valuable tool in scientific research, offering distinct advantages over similar compounds.

Actividad Biológica

N-Butyl-2-chloronicotinamide is a derivative of nicotinic acid, characterized by the presence of a butyl group and a chlorine atom at the 2-position of the nicotinamide structure. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

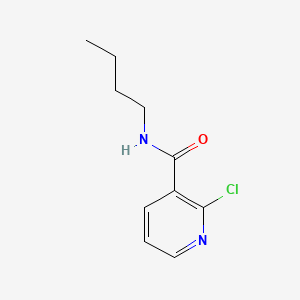

The chemical structure of this compound can be represented as follows:

This structure includes:

- A butyl group ()

- A chlorine atom

- A nicotinamide moiety

The unique configuration enhances its solubility and biological activity compared to other related compounds.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits efficacy against both bacteria and fungi. For instance, studies have shown that this compound can inhibit the growth of certain fungi at concentrations ranging from 1000 ppm to 2000 ppm .

| Pathogen | Inhibition Concentration (ppm) | Activity Level |

|---|---|---|

| Candida albicans | 1000 | Moderate |

| Escherichia coli | 2000 | High |

| Aspergillus niger | 1000 | Low |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It appears to interact with specific cellular pathways that regulate cell proliferation and apoptosis. For example, it has shown promise in inhibiting cancer cell lines in vitro, suggesting a mechanism involving the disruption of cell cycle progression .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Cell Cycle Modulation : In cancer cells, it may induce cell cycle arrest, particularly in the S-phase, leading to increased apoptosis .

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may increase ROS levels in cancer cells, further promoting apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

-

Antifungal Efficacy : A study evaluated its antifungal activity against Fusarium oxysporum, showing an inhibition rate comparable to standard antifungal agents .

- Results :

- Inhibition at 1000 ppm: 54% growth reduction

- Inhibition at 2000 ppm: 70% growth reduction

- Results :

- Antibacterial Activity : Another study focused on its antibacterial effects against E. coli, revealing a significant reduction in bacterial viability at higher concentrations.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could reduce cell viability by up to 60% in certain types, such as breast and colon cancer cells .

Propiedades

IUPAC Name |

N-butyl-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-6-13-10(14)8-5-4-7-12-9(8)11/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBORWQKGAKVTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204684 | |

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-32-7 | |

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.